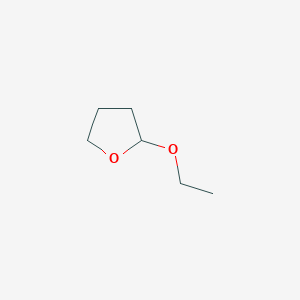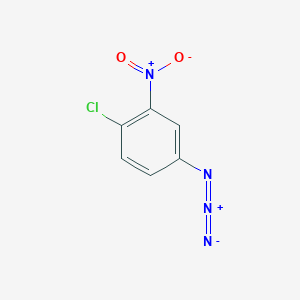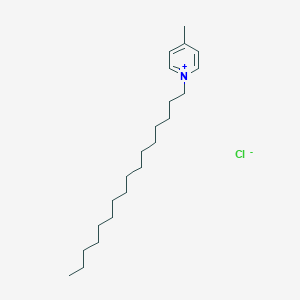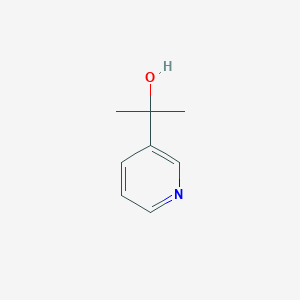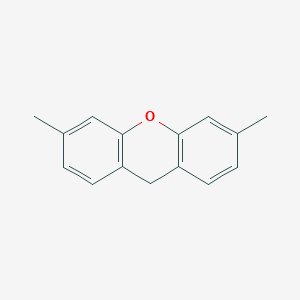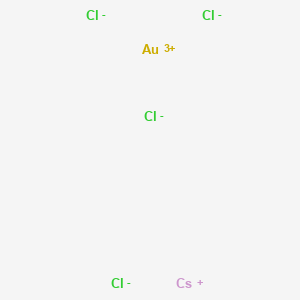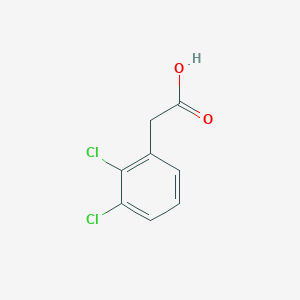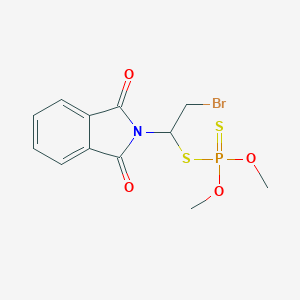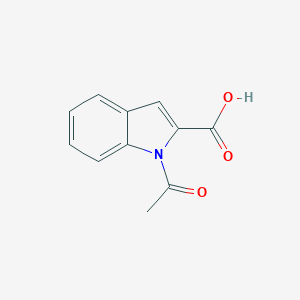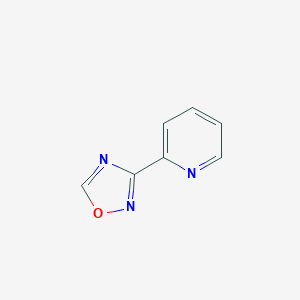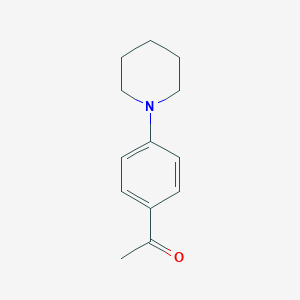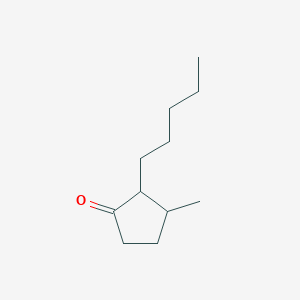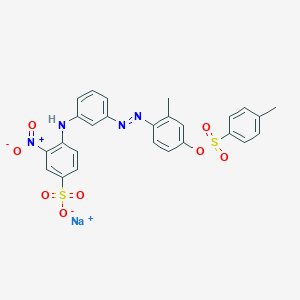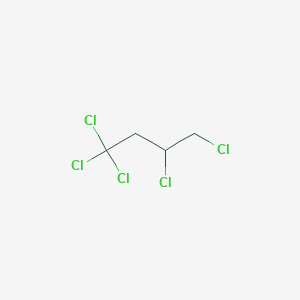
1,1,1,3,4-Pentachlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,4-Pentachlorobutane is a chlorinated hydrocarbon compound that has been widely used in scientific research due to its unique properties. This compound is a colorless liquid that is soluble in organic solvents and has a high boiling point. It is mainly used as a solvent for various chemical reactions and as a starting material for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,1,1,3,4-Pentachlorobutane is not well understood. However, it is believed to act as a non-specific inhibitor of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemische Und Physiologische Effekte
1,1,1,3,4-Pentachlorobutane has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce oxidative stress and DNA damage in various cell types. It has also been shown to cause liver damage and kidney damage in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,1,1,3,4-Pentachlorobutane in lab experiments is its ability to act as a non-specific inhibitor of enzymes involved in various metabolic pathways. This compound can be used to study the effects of enzyme inhibition on various metabolic processes. However, the main limitation of using this compound is its toxicity. This compound is highly toxic and can cause serious health problems if not handled properly.
Zukünftige Richtungen
There are many future directions for research on 1,1,1,3,4-Pentachlorobutane. One area of research could focus on the development of safer alternatives to this compound for use in scientific research. Another area of research could focus on the development of new methods for the synthesis of this compound that are more environmentally friendly. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on various metabolic processes.
Synthesemethoden
The synthesis of 1,1,1,3,4-Pentachlorobutane can be achieved by the reaction of 1,1,1-Trichloro-3,3,3-trifluoropropane with aluminum chloride. This reaction produces a mixture of isomers, including 1,1,1,3,4-Pentachlorobutane.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,4-Pentachlorobutane has been widely used in scientific research due to its unique properties. It is mainly used as a solvent for various chemical reactions and as a starting material for the synthesis of other compounds. This compound has been used in the synthesis of pesticides, pharmaceuticals, and other organic compounds.
Eigenschaften
CAS-Nummer |
1071-08-5 |
|---|---|
Produktname |
1,1,1,3,4-Pentachlorobutane |
Molekularformel |
C4H5Cl5 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
1,1,1,3,4-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c5-2-3(6)1-4(7,8)9/h3H,1-2H2 |
InChI-Schlüssel |
WKGSGSWERJVAAR-UHFFFAOYSA-N |
SMILES |
C(C(CCl)Cl)C(Cl)(Cl)Cl |
Kanonische SMILES |
C(C(CCl)Cl)C(Cl)(Cl)Cl |
Synonyme |
1,1,1,3,4-Pentachlorobutane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



